Carboxy pyridostatin trifluoroacetate salt's role in G-quadruplex stabilization
Carboxy pyridostatin trifluoroacetate salt's role in G-quadruplex stabilization
An In-Depth Technical Guide to Carboxy Pyridostatin Trifluoroacetate Salt and its Role in G-Quadruplex Stabilization
Abstract
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are emerging as pivotal regulators of key cellular processes and promising therapeutic targets in oncology and other diseases. The stabilization of these structures by small molecules offers a powerful strategy to modulate their biological functions. This guide provides a comprehensive technical overview of Carboxy Pyridostatin (cPDS) trifluoroacetate salt, a second-generation G-quadruplex ligand derived from the well-characterized pyridostatin (PDS). We delve into the nuanced mechanism of cPDS-mediated G4 stabilization, with a particular focus on its remarkable selectivity for RNA G-quadruplexes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental evaluation of cPDS and its application in G4-targeted research.
Introduction: The G-Quadruplex Landscape
Guanine-rich sequences in the human genome and transcriptome can fold into four-stranded structures known as G-quadruplexes[1]. These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds and stabilized by a central cation, typically K⁺ or Na⁺. The prevalence of potential G4-forming sequences in functionally significant genomic regions, such as telomeres, gene promoters, and untranslated regions (UTRs) of mRNAs, underscores their importance in cellular processes including DNA replication, transcription, and translation[1][2]. The stabilization of G-quadruplexes can interfere with these processes, for instance, by inhibiting the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells, or by repressing the transcription of oncogenes[2]. This has established G-quadruplexes as attractive targets for the development of novel anticancer therapeutics[3].
Carboxy Pyridostatin: A Ligand with a Preference
Carboxy pyridostatin (cPDS) is a synthetic small molecule designed as a G-quadruplex stabilizing ligand. It is a derivative of pyridostatin (PDS), a well-established G4 ligand known for its high affinity and selectivity for G-quadruplexes over duplex DNA. cPDS was discovered through a template-directed "in situ" click chemistry approach, which allows the biological target itself to guide the synthesis of its own best-fit ligand[4][5]. The key structural modification in cPDS is the introduction of a carboxyl group, which confers a remarkable and highly specific preference for binding to RNA G-quadruplexes (rG4s) over their DNA counterparts (dG4s)[4][6]. It is typically handled as a trifluoroacetate salt to improve its solubility and stability.
Chemical Structure and Properties
The core scaffold of cPDS, like PDS, is a N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide. This planar aromatic structure is crucial for its interaction with the flat G-tetrads of G-quadruplexes. The trifluoroacetate salt form is a white to off-white solid with good solubility in aqueous solutions, a critical property for its use in biological assays.
The "In Situ Click Chemistry" Discovery of cPDS
The discovery of cPDS is a prime example of a target-guided synthesis strategy. In this approach, a library of small, reactive chemical fragments (azides and alkynes) is presented to the biological target, in this case, a G-quadruplex. The G-quadruplex then acts as a template, bringing the best-fitting fragments into close proximity and optimal orientation to "click" together via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage[4][5]. This method allows for the rapid identification of high-affinity ligands from a combinatorial library. While a detailed, step-by-step synthesis protocol for cPDS is not publicly available, the conceptual workflow is illustrated below.
Caption: Conceptual workflow of the in situ click chemistry approach for the discovery of cPDS.
Mechanism of G-Quadruplex Stabilization
The stabilization of G-quadruplexes by cPDS is a multifactorial process involving specific molecular interactions. The planar aromatic core of cPDS engages in π-π stacking interactions with the external G-tetrads of the G-quadruplex, which is a common binding mode for many G4 ligands[5]. Additionally, cPDS forms several hydrogen bonds with the guanine residues of the G-tetrads, further enhancing the stability of the complex[7].
The Basis of RNA G-Quadruplex Selectivity
The preference of cPDS for RNA G-quadruplexes is a key feature that distinguishes it from its parent compound, PDS. Molecular dynamics and docking simulations suggest that this selectivity arises from a combination of conformational properties and solvation effects[4]. The presence of the 2'-hydroxyl group in RNA G-quadruplexes can lead to a different hydrogen-bonding network and overall structure compared to DNA G-quadruplexes. The carboxyl group of cPDS is thought to interact more favorably with the unique structural features of RNA G-quadruplexes, potentially through specific hydrogen bonds or by mitigating electrostatic repulsion with the phosphate backbone[5].
Caption: Mechanism of cPDS-mediated G-quadruplex stabilization and its selectivity for RNA G-quadruplexes.
Experimental Evaluation of cPDS-G-Quadruplex Interactions
A variety of biophysical techniques are employed to characterize the binding of cPDS to G-quadruplexes and to quantify its stabilizing effect.
Förster Resonance Energy Transfer (FRET) Melting Assay
FRET melting assays are a high-throughput method to assess the thermal stabilization of G-quadruplexes by a ligand. A G-quadruplex-forming oligonucleotide is dually labeled with a FRET donor and acceptor pair. In the folded state, the donor and acceptor are in close proximity, resulting in a high FRET signal. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and leading to a decrease in the FRET signal. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. An increase in Tm in the presence of a ligand indicates stabilization.
Protocol: FRET Melting Assay
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Oligonucleotide Preparation:
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Synthesize or purchase a G-quadruplex-forming oligonucleotide dually labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor).
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Dissolve the oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 100 mM KCl) to a stock concentration of 100 µM.
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Anneal the oligonucleotide by heating to 95 °C for 5 minutes and then slowly cooling to room temperature to ensure proper folding into the G-quadruplex structure.
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Assay Setup:
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Prepare a reaction mixture containing the folded oligonucleotide at a final concentration of 0.2 µM in the assay buffer.
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Add Carboxy pyridostatin trifluoroacetate salt to the desired final concentration (e.g., 1 µM). Include a no-ligand control.
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Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for ligand binding.
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Data Acquisition:
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Use a real-time PCR machine or a dedicated fluorescence plate reader with temperature control.
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Set the excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at 485 nm and emission at 520 nm for FAM).
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Increase the temperature from a starting point (e.g., 25 °C) to a final temperature (e.g., 95 °C) in small increments (e.g., 1 °C/minute), measuring the fluorescence at each step.
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Data Analysis:
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Plot the normalized fluorescence intensity as a function of temperature.
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Determine the melting temperature (Tm) by fitting the data to a sigmoidal curve or by identifying the temperature at the inflection point of the melting curve.
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Calculate the change in melting temperature (ΔTm) as the difference between the Tm in the presence and absence of cPDS.
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Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformation of chiral molecules, including nucleic acids. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) exhibit distinct CD spectral signatures. CD can be used to confirm the formation of a G-quadruplex and to observe any conformational changes induced by ligand binding.
Protocol: Circular Dichroism Spectroscopy
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Sample Preparation:
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Prepare a solution of the G-quadruplex-forming oligonucleotide (typically 5-10 µM) in a low-salt buffer (e.g., 10 mM sodium cacodylate, pH 7.2, with 100 mM KCl).
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Anneal the oligonucleotide as described in the FRET protocol.
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Prepare a stock solution of Carboxy pyridostatin trifluoroacetate salt in the same buffer.
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CD Spectra Acquisition:
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Use a CD spectropolarimeter.
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Record a baseline spectrum of the buffer alone.
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Record the CD spectrum of the G-quadruplex solution in the absence of the ligand from approximately 220 nm to 320 nm.
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Titrate the G-quadruplex solution with increasing concentrations of cPDS, recording a spectrum after each addition and allowing for equilibration.
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Data Analysis:
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Subtract the buffer baseline from each spectrum.
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Observe changes in the CD spectrum upon cPDS binding. A significant change in the spectrum may indicate a ligand-induced conformational change in the G-quadruplex.
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For thermal melting experiments, monitor the CD signal at a characteristic wavelength while increasing the temperature to determine the Tm.
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the enthalpy change (ΔH) and entropy change (ΔS).
Protocol: Isothermal Titration Calorimetry
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Sample Preparation:
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Prepare a solution of the G-quadruplex oligonucleotide (e.g., 10-20 µM) in the desired buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl) after dialysis to ensure buffer matching.
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Prepare a concentrated solution of Carboxy pyridostatin trifluoroacetate salt (e.g., 100-200 µM) in the same dialysis buffer.
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Degas both solutions to prevent bubble formation during the experiment.
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ITC Experiment:
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Load the G-quadruplex solution into the sample cell of the ITC instrument and the cPDS solution into the injection syringe.
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Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
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Perform a series of injections of the cPDS solution into the G-quadruplex solution, measuring the heat change after each injection.
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Perform a control experiment by injecting the cPDS solution into the buffer alone to determine the heat of dilution.
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Data Analysis:
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Integrate the heat-flow peaks for each injection and subtract the heat of dilution.
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Plot the heat change per mole of injectant against the molar ratio of ligand to G-quadruplex.
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Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
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Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
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Quantitative Data on cPDS-G-Quadruplex Interactions
Quantitative data is essential for comparing the efficacy and selectivity of different G-quadruplex ligands. While comprehensive data for cPDS across a wide range of G-quadruplexes is still emerging, the available information highlights its potent and selective nature.
| Ligand | G-Quadruplex Target | Technique | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) | Thermodynamic Parameters | Reference |
| Carboxy Pyridostatin (cPDS) | TERRA (RNA) | FRET Melting | Not Reported | 20.7 °C | Not Reported | [7] |
| Pyridostatin (PDS) | Telomeric DNA | Single-Molecule Force Spectroscopy | 490 ± 80 nM | Not Reported | Not Reported | [8] |
| Pyridostatin (PDS) | c-MYC (DNA) | ITC | Not Reported | Not Reported | ΔH: -10 to -20 kcal/mol; -TΔS: ~5 to 15 kcal/mol | [9] |
Note: The thermodynamic parameters for PDS binding to c-MYC G-quadruplexes are approximate values derived from the provided thermograms and depend on the specific mutant and fitting model used.
Cellular Effects and Downstream Pathways
The stabilization of G-quadruplexes by cPDS has significant biological consequences, primarily through the modulation of gene expression and the induction of a DNA damage response.
Inhibition of Cell Proliferation and Stress Granule Formation
Carboxy pyridostatin has been shown to reduce cell proliferation and hinder the formation of stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form in response to cellular stress[10]. These effects are likely mediated by the stabilization of RNA G-quadruplexes in the 5'-UTRs of mRNAs, which can inhibit translation of key proteins involved in cell growth and stress response.
DNA Damage Response and Cell Cycle Arrest
The parent compound, pyridostatin, is known to induce DNA damage, leading to the activation of the DNA damage response (DDR) pathway and cell cycle arrest, primarily in the G2 phase[3]. This is thought to occur through the stabilization of G-quadruplexes in promoter regions and within gene bodies, which can stall replication forks and transcription machinery. This leads to the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks[3].
Downregulation of BRCA1 and the Role of the p53 Pathway
Studies with pyridostatin have shown that G-quadruplex stabilization can lead to the downregulation of the BRCA1 gene, which is critical for DNA double-strand break repair[11]. The promoter of the BRCA1 gene contains G-quadruplex forming sequences, and stabilization of these structures by pyridostatin is proposed to stall transcription, leading to reduced BRCA1 protein levels. This impairment of DNA repair can lead to an accumulation of DNA damage. The cellular response to this damage often involves the p53 tumor suppressor pathway, which can trigger cell cycle arrest or apoptosis.
Caption: A simplified diagram of the cellular pathways affected by cPDS-mediated G-quadruplex stabilization.
Conclusion and Future Perspectives
Carboxy pyridostatin trifluoroacetate salt represents a significant advancement in the field of G-quadruplex ligands, offering a unique tool for the selective stabilization of RNA G-quadruplexes. Its discovery through an innovative target-guided synthesis approach highlights the power of chemical biology in developing highly specific molecular probes and potential therapeutics. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize cPDS in their studies of G-quadruplex biology.
Future research will likely focus on elucidating the full spectrum of RNA G-quadruplexes targeted by cPDS in a cellular context through transcriptomic and proteomic approaches. A deeper understanding of the structural basis for its RNA selectivity will be crucial for the rational design of even more specific and potent G-quadruplex ligands. Ultimately, the continued exploration of cPDS and similar molecules holds great promise for the development of novel therapeutic strategies targeting G-quadruplex-mediated pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular recognition of a carboxy pyridostatin toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
